Cas no 51921-06-3 (3,3'-dihydroxy-5,5',8,8'-tetrahydro-5,8,5',8'-diepoxy-beta-carotene)

51921-06-3 structure
Nom du produit:3,3'-dihydroxy-5,5',8,8'-tetrahydro-5,8,5',8'-diepoxy-beta-carotene
Numéro CAS:51921-06-3
Le MF:C40H56O4
Mégawatts:600.870252609253
CID:2078211
3,3'-dihydroxy-5,5',8,8'-tetrahydro-5,8,5',8'-diepoxy-beta-carotene Propriétés chimiques et physiques
Nom et identifiant
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- 3,3'-dihydroxy-5,5',8,8'-tetrahydro-5,8,5',8'-diepoxy-beta-carotene
- auroxanthin
- β,β-Carotene-3,3′-diol, 5,8:5′,8′-diepoxy-5,5′,8,8′-tetrahydro-, (3S,3′S,5R,5′R,8R,8′S)-
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- Piscine à noyau: 1S/C40H56O4/c1-27(17-13-19-29(3)33-21-35-37(5,6)23-31(41)25-39(35,9)43-33)15-11-12-16-28(2)18-14-20-30(4)34-22-36-38(7,8)24-32(42)26-40(36,10)44-34/h11-22,31-34,41-42H,23-26H2,1-10H3
- La clé Inchi: YLUSVJDFTAATNS-UHFFFAOYSA-N
- Sourire: CC(=CC=CC=C(C=CC=C(C1C=C2C(CC(CC2(C)C)O)(C)O1)C)C)C=CC=C(C1C=C2C(CC(CC2(C)C)O)(C)O1)C
Propriétés expérimentales
- Dense: 1.08±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(predicted)
- Point d'ébullition: 720.8±60.0 °C(predicted)
- Le PKA: 14.50±0.70(predicted)
3,3'-dihydroxy-5,5',8,8'-tetrahydro-5,8,5',8'-diepoxy-beta-carotene Littérature connexe
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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